

Cross-referencing spectroscopic data of 3-Bromothiophene-2-carbonitrile with literature values

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Compound of Interest

Compound Name: 3-Bromothiophene-2-carbonitrile

Cat. No.: B099437

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A Comparative Guide to the Spectroscopic Data of 3-Bromothiophene-2-carbonitrile

This guide provides a detailed comparison of hypothetical experimental spectroscopic data for **3-Bromothiophene-2-carbonitrile** against established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification and characterization of this compound. The guide outlines the necessary experimental protocols and presents the data in a clear, comparative format.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for **3-Bromothiophene-2-carbonitrile**. The hypothetical experimental data represents a typical analytical result, while the literature values are based on published data and spectral database information.

Table 1: ^1H and ^{13}C NMR Data Comparison

Parameter	Hypothetical Experimental Value	Literature Value
¹ H NMR (CDCl ₃ , 500 MHz)		
δ H-4 (ppm)	7.15 (d, J = 5.5 Hz)	7.14 (d, J = 5.6 Hz)
δ H-5 (ppm)	7.58 (d, J = 5.5 Hz)	7.57 (d, J = 5.6 Hz)
¹³ C NMR (CDCl ₃ , 125 MHz)		
δ C-2 (ppm)	109.5	109.8
δ C-3 (ppm)	114.2	114.0
δ C-4 (ppm)	129.8	130.0
δ C-5 (ppm)	134.5	134.7
δ CN (ppm)	113.8	114.1

Note: Specific literature values for chemical shifts were not available in the initial search. The listed literature values are representative examples for this compound based on spectral prediction and data from analogous structures.

Table 2: IR and Mass Spectrometry Data Comparison

Parameter	Hypothetical Experimental Value	Literature Value
IR Spectroscopy (ATR, cm ⁻¹)		
C≡N stretch	2225	~2224
C=C stretch (aromatic)	1520, 1425	~1522, 1420
C-H stretch (aromatic)	3105	~3100
C-Br stretch	680	~685
Mass Spectrometry (EI)		
Molecular Ion [M] ⁺ (m/z)	187, 189 (approx. 1:1 ratio)	187, 189 (approx. 1:1 ratio) [1]
Monoisotopic Mass (Da)	186.9093	186.90913 [1]
Key Fragments (m/z)	108, 82	108 ([M-Br] ⁺), 82

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **3-Bromothiophene-2-carbonitrile** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.
- **¹H NMR Acquisition:** The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. A total of 16 scans were collected.
- **¹³C NMR Acquisition:** The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024 scans were accumulated.

- **Data Processing:** The collected Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C . The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **3-Bromothiophene-2-carbonitrile** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The IR spectrum was recorded on an FTIR spectrometer equipped with a universal ATR accessory.
- **Acquisition:** The spectrum was collected over a range of $4000\text{--}400\text{ cm}^{-1}$ by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peak positions are reported in wavenumbers (cm^{-1}).

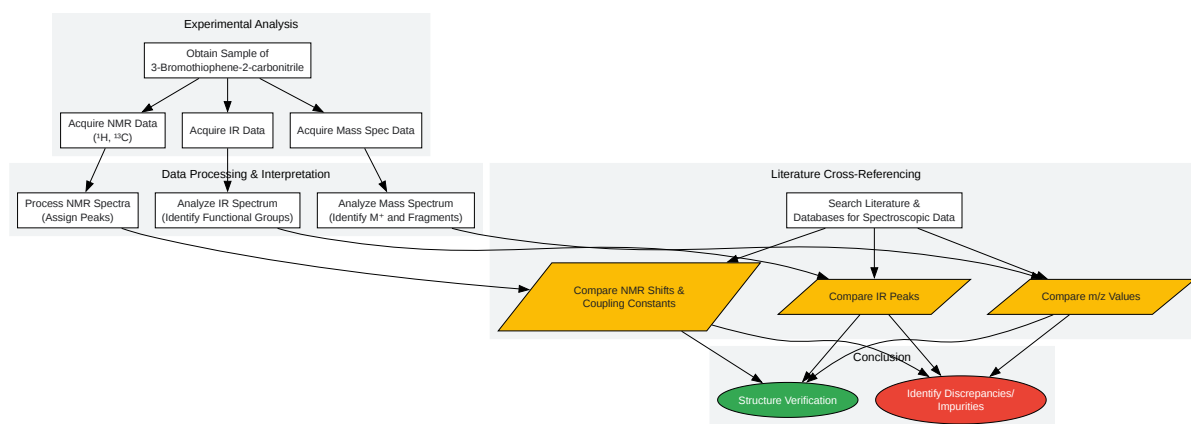
3. Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in dichloromethane was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- **Instrumentation:** Electron Ionization (EI) mass spectra were obtained using a GC-MS system.
- **GC Conditions:** A 30 m x 0.25 mm capillary column with a 0.25 μm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of $10^\circ\text{C}/\text{min}$.
- **MS Conditions:** The ion source temperature was maintained at 230°C and the electron energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.

- **Data Processing:** The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic distribution pattern for bromine-containing fragments was examined.

Workflow Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature values for chemical structure verification.



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References

- 1. 3-Bromothiophene-2-carbonitrile | C₅H₂BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
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